![molecular formula C12H15N3OS2 B3037031 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 404372-90-3](/img/structure/B3037031.png)
5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Overview
Description
“5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 915921-54-9 . It is also known by its IUPAC name "5- (2- (2,5-dimethylphenoxy)ethyl)-1H-1lambda3,3,4-thiadiazol-2-amine" .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C12 H15 N3 O S . The InChI code for this compound is 1S/C12H15N3OS/c1-8-3-4-9 (2)10 (7-8)16-6-5-11-14-15-12 (13)17-11/h3-4,7H,5-6H2,1-2H3, (H2,13,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.34 . It is a solid at room temperature .Scientific Research Applications
5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic effects. It has been found to possess antioxidant, anti-inflammatory, and antifungal activities, as well as other potential therapeutic effects. These activities have been studied in both in vitro and in vivo models. In addition, this compound has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.
Mechanism of Action
The exact mechanism of action of 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine is not yet fully understood. However, it is believed that this compound may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, this compound may also act by modulating the expression of certain genes and proteins, such as NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. These include antioxidant, anti-inflammatory, and antifungal activities, as well as other potential therapeutic effects. In addition, this compound has been found to modulate the expression of certain genes and proteins, such as NF-κB, which is involved in inflammation and cell survival.
Advantages and Limitations for Lab Experiments
The use of 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that this compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, this compound is relatively non-toxic and can be safely handled in the laboratory. However, one of the main limitations is that this compound is not commercially available, so it must be synthesized in the laboratory.
Future Directions
The potential future directions for 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine are numerous. One potential future direction is to further explore its potential therapeutic effects, such as its antioxidant, anti-inflammatory, and antifungal activities. In addition, this compound could be further studied for its potential use in the treatment of a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. Furthermore, this compound could be studied for its potential use in the development of new drugs or drug delivery systems. Finally, this compound could be further studied for its potential use as a food additive or preservative.
Safety and Hazards
properties
IUPAC Name |
5-[2-(2,6-dimethylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-8-4-3-5-9(2)10(8)16-6-7-17-12-15-14-11(13)18-12/h3-5H,6-7H2,1-2H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTOZKDXVIQDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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